molecular formula C10H12ClN5S B6623677 5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine

5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine

Cat. No.: B6623677
M. Wt: 269.75 g/mol
InChI Key: WGZSSINVBMAPFZ-UHFFFAOYSA-N
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Description

5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and a thiazole moiety

Properties

IUPAC Name

5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5S/c1-6-4-14-7(17-6)2-3-13-10-8(11)9(12)15-5-16-10/h4-5H,2-3H2,1H3,(H3,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZSSINVBMAPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CCNC2=NC=NC(=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method includes the initial formation of the thiazole ring, followed by its attachment to the pyrimidine core. The reaction conditions often involve the use of solvents like chloroform and reagents such as sulfuryl chloride . The process requires careful control of temperature and reaction times to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrimidine ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The thiazole and pyrimidine rings allow the compound to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.

    Pyrimidine derivatives: Compounds with a pyrimidine core, such as cytosine and thymine, have comparable chemical properties.

Uniqueness

5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine is unique due to the specific combination of the thiazole and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

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